molecular formula C19H23NO B5169896 N-ethyl-N-(2-methylphenyl)-2-phenylbutanamide

N-ethyl-N-(2-methylphenyl)-2-phenylbutanamide

Cat. No.: B5169896
M. Wt: 281.4 g/mol
InChI Key: DZGZYNGAUZLOIG-UHFFFAOYSA-N
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Description

N-ethyl-N-(2-methylphenyl)-2-phenylbutanamide is a chemical compound known for its applications in various fields, including medicine and industry. It is a derivative of butanamide, characterized by the presence of ethyl, methylphenyl, and phenyl groups attached to the butanamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-(2-methylphenyl)-2-phenylbutanamide typically involves the reaction of N-ethyl-o-toluidine with crotonyl chloride. This reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product . The reaction conditions often include maintaining the temperature between 40-80°C and using a phase transfer catalyst to enhance the reaction efficiency .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The use of advanced purification techniques, such as distillation and crystallization, helps in obtaining high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-(2-methylphenyl)-2-phenylbutanamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles, such as hydroxide ions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

N-ethyl-N-(2-methylphenyl)-2-phenylbutanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-ethyl-N-(2-methylphenyl)-2-phenylbutanamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting certain enzymes or receptors, leading to the desired biological outcomes. For example, in the treatment of scabies, it is thought to act as a scabicidal agent by disrupting the metabolic processes of the scabies mite .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ethyl-N-(2-methylphenyl)-2-phenylbutanamide is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its combination of ethyl, methylphenyl, and phenyl groups makes it particularly effective in certain applications, such as its use as a scabicidal agent .

Properties

IUPAC Name

N-ethyl-N-(2-methylphenyl)-2-phenylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO/c1-4-17(16-12-7-6-8-13-16)19(21)20(5-2)18-14-10-9-11-15(18)3/h6-14,17H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZGZYNGAUZLOIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N(CC)C2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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